

Zotiraciclib: An In-Depth Technical Review of Early-Phase Clinical Trial Results

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Introduction

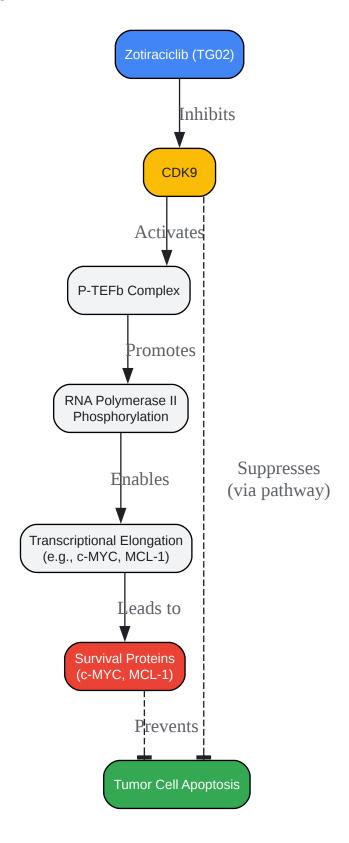
Zotiraciclib (TG02) is an orally bioavailable, pyrimidine-based multi-kinase inhibitor with potent activity against cyclin-dependent kinase 9 (CDK9).[1][2] Its mechanism of action involves the depletion of critical survival proteins, such as c-MYC and MCL-1, which are frequently overexpressed in various malignancies, including high-grade gliomas.[3][4] **Zotiraciclib** readily crosses the blood-brain barrier, making it a promising therapeutic candidate for central nervous system cancers.[2][5] This technical guide provides a comprehensive overview of the early-phase clinical trial results for **zotiraciclib**, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways. The information presented is intended for researchers, scientists, and drug development professionals.

Mechanism of Action: CDK9 Inhibition

Zotiraciclib's primary mechanism of action is the inhibition of CDK9, a key component of the positive transcription elongation factor b (P-TEFb).[1] P-TEFb is crucial for stimulating transcription elongation by RNA polymerase II. By inhibiting CDK9, **zotiraciclib** effectively suppresses the transcription of short-lived mRNAs, leading to the depletion of anti-apoptotic and oncogenic proteins like MCL-1 and c-MYC.[3][6] This targeted depletion induces cell cycle arrest and apoptosis in cancer cells.[7] Preclinical studies have demonstrated that **zotiraciclib**'s inhibition of CDK9 also leads to decreased cellular ATP production through the



suppression of glycolysis and mitochondrial dysfunction, further contributing to cell death in glioblastoma models.[1]





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Caption: Zotiraciclib's inhibition of CDK9 disrupts transcriptional elongation, leading to apoptosis.

Early-Phase Clinical Trial Data

Zotiraciclib has been evaluated in several early-phase clinical trials, primarily in patients with recurrent high-grade astrocytomas, including glioblastoma. The following tables summarize the key quantitative data from these studies.

Table 1: Summary of Key Phase I/Ib Clinical Trials for Zotiraciclib



Trial Identifier	Study Title	Patient Population	Intervention	Primary Objectives
NCT02942264	Zotiraciclib Plus Dose-Dense or Metronomic Temozolomide in Recurrent Anaplastic Astrocytoma and Glioblastoma	Adults with recurrent anaplastic astrocytoma and glioblastoma	Zotiraciclib + Temozolomide (Dose-Dense or Metronomic)	Determine Maximum Tolerated Dose (MTD), safety, and preliminary efficacy (PFS4) [1][8]
EORTC 1608 (STEAM) (NCT03224104)	Zotiraciclib for Newly Diagnosed or Recurrent Glioblastoma	Elderly patients with newly diagnosed glioblastoma or patients with recurrent glioblastoma	Group A: Zotiraciclib + Radiotherapy; Group B: Zotiraciclib + Temozolomide; Group C: Zotiraciclib monotherapy	Determine MTD and single-agent activity (PFS6)[4] [9]
NCT05588141	Zotiraciclib for Recurrent Malignant Gliomas with IDH1 or IDH2 Mutations	Patients (≥15 years) with recurrent IDH- mutant diffuse gliomas	Zotiraciclib monotherapy	Determine Recommended Phase 2 Dose (RP2D) and safety[10][11]

Table 2: Dose Escalation and Maximum Tolerated Dose (MTD)



Trial Identifier	Arm/Group	Zotiraciclib Dose Levels	Maximum Tolerated Dose (MTD) / Recommended Phase 2 Dose (RP2D)	Dose-Limiting Toxicities (DLTs)
NCT02942264	Arm 1 (Dose- Dense TMZ) & Arm 2 (Metronomic TMZ)	Not explicitly detailed in search results	250 mg	Neutropenia, diarrhea, elevated liver enzymes, fatigue[1]
EORTC 1608 (STEAM)	Group A (with Radiotherapy) & Group B (with TMZ)	Not explicitly detailed in search results	150 mg twice weekly[4][9][12]	Grade 3 seizure, multiple grade 1 events, neutropenia, gastrointestinal disorders, hepatotoxicity[9] [12][13]
NCT05588141	Monotherapy	150 mg, 200 mg, 250 mg (on days 1, 4, 8, 11, 15, 18 of a 28-day cycle)	200 mg	Grade 3 elevated ALT, Grade 3 fatigue and diarrhea[10]

Table 3: Efficacy Outcomes in Early-Phase Trials



Trial Identifier	Arm/Group	Efficacy Endpoint	Result	Notes
NCT02942264	Arm 1 (Dose- Dense TMZ)	Progression-Free Survival at 4 months (PFS4)	40%[1]	-
NCT02942264	Arm 2 (Metronomic TMZ)	Progression-Free Survival at 4 months (PFS4)	25%[1]	-
EORTC 1608 (STEAM)	Group C (Monotherapy)	Progression-Free Survival at 6 months (PFS6)	6.7%[4][9][13]	Low single-agent clinical activity noted[4][6]
NCT05588141	Monotherapy (IDH-mutant)	Objective Response	2 partial responses at 200 mg dose level[10]	Suggests activity in this specific patient population[10]

Table 4: Pharmacokinetic Parameters of Zotiraciclib

(from NCT02942264)

Parameter	Observation
Absorption	Apparent first-order absorption[1]
Elimination	Mono-exponential elimination[1]
Inter-patient Variability	31-52% CV in PK parameters[1]
Genetic Association	CYP1A2_5347T>C (rs2470890) polymorphism associated with higher AUCinf[1]

Experimental Protocols

NCT02942264: Zotiraciclib with Temozolomide in Recurrent High-Grade Astrocytoma

Foundational & Exploratory

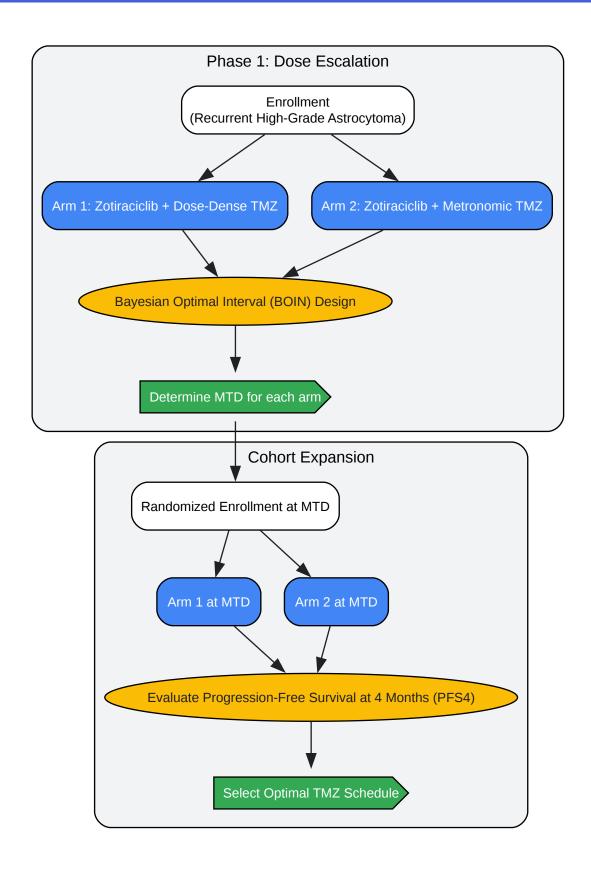




This Phase 1 trial utilized a two-stage design to first determine the MTD of **zotiraciclib** in combination with two different temozolomide (TMZ) schedules, followed by a randomized cohort expansion to compare the preliminary efficacy of the two arms.[1]

- Study Design: A Bayesian Optimal Interval (BOIN) design was used for the dose-escalation phase to determine the MTD.[8] The cohort expansion phase was randomized.[1]
- Patient Population: Adults aged 18 and older with recurrent anaplastic astrocytoma or glioblastoma that had progressed after standard treatment.[8][14]
- Intervention Arms:
 - Arm 1 (Dose-Dense TMZ): Zotiraciclib in combination with TMZ administered for 7 days on and 7 days off.[8]
 - Arm 2 (Metronomic TMZ): Zotiraciclib in combination with daily TMZ.[8]
- Drug Administration: Zotiraciclib was administered orally three days before Cycle 1 and then on four days during every 28-day cycle.[8] Prophylactic treatment for nausea and diarrhea was given before and for 24 hours after each zotiraciclib dose.[14]
- Assessments:
 - Safety: Monitored for Dose-Limiting Toxicities (DLTs) as the primary safety endpoint.[1]
 Blood tests were conducted every 2 weeks.[14]
 - Efficacy: Progression-free survival at 4 months (PFS4) was a secondary endpoint.[1] Brain
 MRIs were performed every 4 weeks.[14]
 - Pharmacokinetics: Blood samples were collected for pharmacokinetic analysis.[1]
 - Patient-Reported Outcomes: Longitudinal symptom burden was evaluated.[1]





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Caption: Workflow for the NCT02942264 Phase 1 trial of **zotiraciclib** with temozolomide.



EORTC 1608 (STEAM): Zotiraciclib in Newly Diagnosed or Recurrent Glioblastoma

This Phase Ib trial investigated **zotiraciclib** in three parallel groups, exploring both combination therapy in elderly patients with newly diagnosed glioblastoma and monotherapy in patients with recurrent glioblastoma.[4][9]

- Study Design: Open-label, non-randomized, multicenter, three-parallel group design.[9]
- · Patient Population:
 - Groups A and B: Elderly patients (>65 years) with newly diagnosed IDH wild-type
 glioblastoma or anaplastic astrocytoma.[4][9]
 - Group C: Patients with IDH wild-type glioblastoma or anaplastic astrocytoma at first relapse after temozolomide chemoradiotherapy.[4][9]
- Intervention Arms:
 - Group A: Zotiraciclib in combination with hypofractionated radiotherapy.[4]
 - Group B: Zotiraciclib in combination with temozolomide.[4]
 - Group C: Zotiraciclib monotherapy.[4]
- Assessments:
 - Primary Endpoints: MTD for Groups A and B; Progression-free survival at 6 months (PFS6) for Group C.[4][6]
 - Secondary Endpoints: Efficacy, quality of life, and safety.[9]
 - Biomarkers: Tumor expression of CDK-9, c-MYC, and MCL-1 was determined by immunohistochemistry.[4][6]

Discussion and Future Directions



Early-phase clinical trials have established the safety profile of **zotiraciclib**, both as a single agent and in combination with standard-of-care therapies for high-grade gliomas. The MTD of **zotiraciclib** varies depending on the combination regimen, with notable toxicities including neutropenia, gastrointestinal issues, and hepatotoxicity.[1][4][9]

The combination of **zotiraciclib** with dose-dense temozolomide showed encouraging preliminary efficacy in patients with recurrent high-grade astrocytomas.[1] Notably, profound benefits in progression-free survival have been observed in patients with IDH-mutant tumors treated with the **zotiraciclib** and temozolomide combination.[11][15] However, as a monotherapy in recurrent glioblastoma, **zotiraciclib** demonstrated low clinical activity.[4][6]

Ongoing and future studies will likely focus on several key areas:

- Patient Selection: The promising results in IDH-mutant gliomas suggest that biomarker-driven patient selection will be crucial for the future development of zotiraciclib.[10][15]
 Further investigation into the prognostic and predictive value of CDK-9, c-MYC, and MCL-1 expression is warranted.[4][6]
- Combination Strategies: Given the overlapping toxicities with alkylating agents, careful consideration of combination partners and dosing schedules is necessary.[4]
- Pharmacogenomics: The identification of genetic polymorphisms, such as in CYP1A2, that
 influence zotiraciclib metabolism may allow for personalized dosing strategies to optimize
 efficacy and minimize toxicity.[1]

In conclusion, **zotiraciclib** remains a promising therapeutic agent for high-grade gliomas, particularly in genetically defined patient populations. The data from these early-phase trials provide a strong rationale for continued investigation in well-designed, biomarker-enriched clinical studies.

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